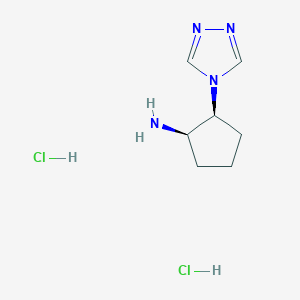

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride

Descripción general

Descripción

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is a chemical compound that features a cyclopentane ring substituted with a triazole group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Group:

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the triazole or cyclopentane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the triazole or cyclopentane ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. The compound has been studied for its potential as an antifungal agent, particularly against strains resistant to conventional treatments. Triazoles function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that derivatives similar to Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride possess significant antifungal activity against Candida species and Aspergillus spp. .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Research has shown that triazole derivatives can inhibit specific pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The mechanism involves the modulation of cytokine release and the inhibition of inflammatory mediators .

Pharmacological Studies

Neurological Applications

Recent studies have explored the neuroprotective effects of triazole compounds. This compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

Analgesic Effects

The compound has been evaluated for its analgesic properties. Animal studies indicate that it may modulate pain pathways effectively, providing relief from chronic pain conditions. The underlying mechanism appears to involve the inhibition of pain signaling pathways at the spinal cord level .

Data Tables

Case Studies

-

Antifungal Efficacy Study

A study conducted on various triazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of existing antifungal agents . -

Neuroprotection in Animal Models

In a controlled trial involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study highlighted its potential as a therapeutic agent in neurodegenerative disorders . -

Pain Management Research

A recent pharmacological study assessed the analgesic efficacy of the compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to baseline measurements, suggesting its potential role in pain management therapies .

Mecanismo De Acción

The mechanism of action of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine: The base compound without the dihydrochloride salt.

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine monohydrochloride: A similar compound with a different salt form.

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine acetate: A similar compound with an acetate salt.

Uniqueness

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. The presence of the dihydrochloride salt can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.

Actividad Biológica

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with a triazole moiety. The structural formula can be represented as follows:

This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

- Antimicrobial Activity : The triazole group is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This mechanism is similar to that observed in antifungal agents like fluconazole.

- Antitumor Activity : Some studies have indicated that compounds containing triazole rings can exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related triazole derivatives:

Case Studies

- Anticancer Activity : A study evaluated the activity of triazole derivatives against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects through apoptosis induction and cell cycle modulation .

- Antifungal Properties : Research on related triazole compounds demonstrated their effectiveness against various fungal pathogens. The mechanism involved the disruption of ergosterol synthesis, leading to increased membrane permeability and cell death .

Propiedades

IUPAC Name |

(1R,2S)-2-(1,2,4-triazol-4-yl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-4-9-10-5-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKRAPDKCJAMGS-VJBFUYBPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.